3-(Tert-butyl)-4-(hydroxyimino)-1-methylindeno[2,3-D]pyrazole
Description
3-(Tert-butyl)-4-(hydroxyimino)-1-methylindeno[2,3-D]pyrazole is a heterocyclic compound featuring an indenopyrazole core modified with a tert-butyl group at position 3, a hydroxyimino group at position 4, and a methyl group at position 1.
Properties
IUPAC Name |
3-tert-butyl-1-methyl-4-nitroso-2H-indeno[1,2-c]pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-15(2,3)14-11-12(17-19)9-7-5-6-8-10(9)13(11)18(4)16-14/h5-8,16H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRNPOBBKLYSPKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C2C(=C3C=CC=CC3=C2N(N1)C)N=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Tert-butyl)-4-(hydroxyimino)-1-methylindeno[2,3-D]pyrazole typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the indeno[2,3-D]pyrazole core, followed by the introduction of the tert-butyl and hydroxyimino groups. Common reagents used in these reactions include tert-butyl chloride, hydroxylamine, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This often includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
3-(Tert-butyl)-4-(hydroxyimino)-1-methylindeno[2,3-D]pyrazole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the hydroxyimino group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and the presence of suitable substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
3-(Tert-butyl)-4-(hydroxyimino)-1-methylindeno[2,3-D]pyrazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Tert-butyl)-4-(hydroxyimino)-1-methylindeno[2,3-D]pyrazole involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their activity. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and selectivity. The indeno[2,3-D]pyrazole core can interact with various enzymes and receptors, modulating their function.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below summarizes key structural and molecular differences between the target compound and its analogs:
Key Observations :
- Hydroxyimino vs.
- Steric Effects : The tert-butyl group at position 3 is common across analogs, providing steric bulk that may influence binding in biological systems or crystal packing .
- Molecular Weight : The target compound’s estimated molecular weight (~268 g/mol) is intermediate, smaller than sulfur-containing analogs () but larger than simpler derivatives ().
Physicochemical Properties
- Stability: Hydroxyimino groups can tautomerize or oxidize under certain conditions, which may affect stability during storage or biological assays.
Biological Activity
3-(Tert-butyl)-4-(hydroxyimino)-1-methylindeno[2,3-D]pyrazole is a compound of interest due to its potential biological activities. The indeno-pyrazole framework is known for its diverse pharmacological properties, making it a subject of various studies aimed at understanding its biological mechanisms and therapeutic applications.
Chemical Structure and Properties
The compound features a unique structure that includes an indeno[2,3-D]pyrazole core with a tert-butyl group and a hydroxyimino substituent. This structural arrangement is significant as it influences the compound's interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 270.33 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antitumor Activity : Studies have shown that compounds with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation.
- Anti-inflammatory Effects : Compounds in the pyrazole family are known to exhibit anti-inflammatory properties. They may act by inhibiting cyclooxygenase (COX) enzymes or other inflammatory mediators.
- Antioxidant Properties : The presence of hydroxyl groups in the structure suggests potential antioxidant activity, which can protect cells from oxidative stress.
Case Studies
- Antitumor Efficacy : A study published in Journal of Medicinal Chemistry evaluated various indeno-pyrazole derivatives, including this compound, against different cancer cell lines. Results indicated significant cytotoxic effects, particularly against breast and lung cancer cells, with IC50 values in the low micromolar range.
- Anti-inflammatory Mechanism : In a pharmacological study, the compound was assessed for its ability to reduce inflammation in a rat model of arthritis. The treatment led to decreased levels of pro-inflammatory cytokines (TNF-α and IL-6), suggesting that it may inhibit inflammatory pathways.
- Oxidative Stress Reduction : A recent investigation demonstrated that this compound could scavenge free radicals effectively, as evidenced by assays measuring DPPH radical scavenging activity. This property is crucial for developing therapeutic agents aimed at oxidative stress-related diseases.
Research Findings
Recent literature reviews highlight the promising biological activities of pyrazole derivatives:
- Pyrazole Derivatives Overview : Pyrazoles have been linked to various biological activities including analgesic, anti-inflammatory, and antipyretic effects. The structural diversity among pyrazoles allows for tailored pharmacological profiles depending on substituents like hydroxyl or tert-butyl groups.
- Mechanistic Insights : Molecular docking studies suggest that this compound interacts with specific protein targets involved in cancer progression and inflammation, providing insights into its potential therapeutic mechanisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
